molecular formula C25H24N2O6S B11245976 methyl 4-[({7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

methyl 4-[({7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

Cat. No.: B11245976
M. Wt: 480.5 g/mol
InChI Key: JJSMEUGOKSRKKI-UHFFFAOYSA-N
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Description

METHYL 4-[7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is a complex organic compound that belongs to the class of benzoxazine derivatives. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.

Preparation Methods

The synthesis of METHYL 4-[7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the benzoxazine ring: This can be achieved through the reaction of an amine with a phenol derivative in the presence of formaldehyde.

    Introduction of the sulfonyl group: This step involves the reaction of the benzoxazine intermediate with 4-methylbenzenesulfonyl chloride under basic conditions.

    Amidation: The final step involves the reaction of the sulfonylated benzoxazine with methyl 4-aminobenzoate to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

METHYL 4-[7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The benzoxazine ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 4-[7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and resins.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of METHYL 4-[7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

METHYL 4-[7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE can be compared with other benzoxazine derivatives, such as:

    Methyl 4-(4-methoxybenzoyl)benzoate: This compound has a similar benzoxazine structure but with a methoxybenzoyl group instead of a sulfonyl group.

    4-Methylbenzylsulfonyl chloride: This compound is a precursor in the synthesis of the target compound and has similar reactivity.

    Methyl 4-methylbenzoate: This simpler compound lacks the benzoxazine ring but shares the methylbenzoate moiety.

The uniqueness of METHYL 4-[7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE lies in its combined structural features, which confer specific reactivity and biological activity not found in the simpler analogs.

Properties

Molecular Formula

C25H24N2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

methyl 4-[[7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C25H24N2O6S/c1-16-4-11-20(12-5-16)34(30,31)27-15-23(33-22-14-17(2)6-13-21(22)27)24(28)26-19-9-7-18(8-10-19)25(29)32-3/h4-14,23H,15H2,1-3H3,(H,26,28)

InChI Key

JJSMEUGOKSRKKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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